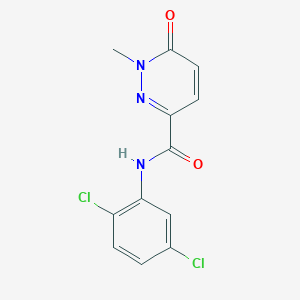

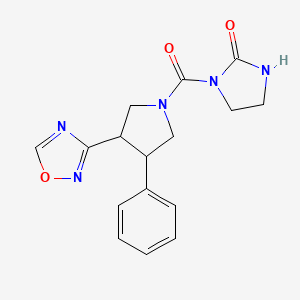

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Optical Properties

A study by Yan, Pan, and Song (2010) focused on synthesizing and characterizing a series of 1,3,4-oxadiazole derivatives containing an imidazole unit. These compounds were analyzed for their optical properties, such as UV–visible absorption, fluorescence emission, and thermogravimetric analysis, to understand their structure-optical behavior characteristics (Yan et al., 2010).

Heterocyclization and Rearrangements

Andrianov et al. (1991) explored the heterocyclization of 1,2,4-oxadiazole derivatives, demonstrating how acyclic addition products can cyclize into isoxazole derivatives under basic conditions or rearrange into aminofurazan derivatives in acidic media, highlighting the versatility of 1,2,4-oxadiazole compounds in synthetic chemistry (Andrianov et al., 1991).

Antimicrobial and Insecticidal Activities

Tok et al. (2018) synthesized compounds with oxadiazole and imidazolidine rings from 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and assessed their insecticidal activities against Aedes aegypti. Although no larvicidal activity was observed, several compounds showed promising adulticidal activity, suggesting potential for development into new insecticides (Tok et al., 2018).

Binding Interactions and Supramolecular Complexes

Reichert et al. (2001) reported on the binding ligands in supramolecular complexes formed between acidic 3-aryl-1,2,4-oxadiazol-5-ones and an imidazoline base. Their study demonstrates the potential of 1,2,4-oxadiazol-5-ones in medicinal chemistry as bioisosteric replacements for carboxylic acids (Reichert et al., 2001).

Mécanisme D'action

Target of Action

Similar compounds with 1,2,4-oxadiazole functional groups have been reported to exhibit anticancer activity . These compounds often target proteins crucial for cell division and growth, such as tubulin .

Mode of Action

For instance, some anticancer agents inhibit the polymerization of tubulin, a protein essential for cell division .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell division and growth . By inhibiting key proteins in these pathways, such as tubulin, these compounds can control the proliferation of cancer cells .

Result of Action

Similar compounds have been found to exhibit potent activity against various cancer cell lines . This suggests that the compound could have potential anticancer effects.

Propriétés

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-15-17-6-7-21(15)16(23)20-8-12(11-4-2-1-3-5-11)13(9-20)14-18-10-24-19-14/h1-5,10,12-13H,6-9H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOCPBZWGRFWCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)